2-(Heptadecane-1-sulfinyl)ethan-1-ol
Description
2-(Heptadecane-1-sulfinyl)ethan-1-ol is a sulfoxide-containing compound characterized by a long heptadecyl chain attached to a sulfinyl group, which is further bonded to an ethanol moiety. Its molecular formula is C₁₉H₃₈O₂S, with a molecular weight of 330.57 g/mol. The sulfinyl group (–S(O)–) imparts polarity, while the long alkyl chain influences hydrophobicity, solubility, and thermal stability.
Properties
CAS No. |
58840-41-8 |
|---|---|
Molecular Formula |
C19H40O2S |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
2-heptadecylsulfinylethanol |
InChI |
InChI=1S/C19H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22(21)19-17-20/h20H,2-19H2,1H3 |
InChI Key |
ULSXUWGAUIIZNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCS(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecane-1-sulfinyl)ethan-1-ol typically involves the reaction of heptadecane-1-sulfinyl chloride with ethanol in the presence of a base. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine or pyridine is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Heptadecane-1-sulfinyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of heptadecane-1-sulfonyl ethanone.
Reduction: Formation of heptadecane-1-sulfanyl ethanol.
Substitution: Formation of various substituted ethanols depending on the reagent used.
Scientific Research Applications
2-(Heptadecane-1-sulfinyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Heptadecane-1-sulfinyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfinyl group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfinyl Ethanol Derivatives
2-(Ethylsulfinyl)ethan-1-ol (C₄H₁₀O₂S)
- Structure : Features a shorter ethyl chain instead of heptadecane.
- Properties :
- Synthesis : Typically prepared via oxidation of thioethers or direct sulfinylation, similar to methods used for longer-chain analogues.
2-(2-Iodoethoxy)ethan-1-ol (C₄H₉IO₂)
- Structure : Contains an iodoethoxy group instead of sulfinyl.
- Properties: Higher reactivity due to the iodine atom, enabling nucleophilic substitutions. Synthesized via alkylation of ethanol derivatives with iodinated precursors, yielding 89% purity in one study .
- Applications : Used as an intermediate in radiopharmaceuticals or polymer chemistry, contrasting with sulfinyl derivatives’ roles in catalysis or surfactancy.
Aromatic and Heterocyclic Ethanol Analogues
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (C₉H₁₁BrO₂)
- Structure : Aromatic ring with bromo and methoxy substituents.
- Properties :
2-(3-Indolyl)ethan-1-ol (C₁₀H₁₁NO)
- Structure: Indole-substituted ethanol, a precursor in tryptamine synthesis.
- Properties: Basic amino groups enable salt formation, unlike the neutral sulfinyl group. Found as an impurity in hallucinogen synthesis, emphasizing its divergent biological activity compared to sulfinyl derivatives .
Alkyl Chain Length Effects
The heptadecane chain in this compound significantly alters its properties relative to shorter-chain analogues:
- Solubility : Decreased water solubility due to increased hydrophobicity.
- Thermal Stability : Higher melting and boiling points compared to ethyl or iodoethoxy derivatives.
- Synthetic Challenges : Longer chains may complicate purification and reduce reaction yields, as seen in lipid-like compound synthesis .
Research Findings and Implications
- Spectroscopic Differences : The sulfinyl group’s electron-withdrawing nature shifts NMR signals upfield compared to ether or aromatic analogues .
- Reactivity : Sulfoxides participate in asymmetric catalysis and redox reactions, unlike inert alkyl chains or halogens in related compounds.
- Applications: Potential as biodegradable surfactants or drug delivery agents, leveraging the balance between polar sulfinyl and nonpolar alkyl groups.
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